molecular formula C11H17NO2S B5567150 N-benzyl-N-(propan-2-yl)methanesulfonamide

N-benzyl-N-(propan-2-yl)methanesulfonamide

Cat. No.: B5567150
M. Wt: 227.33 g/mol
InChI Key: KTHLJVRNTRTQTC-UHFFFAOYSA-N
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Description

N-benzyl-N-(propan-2-yl)methanesulfonamide is an organic compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a benzyl and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(propan-2-yl)methanesulfonamide typically involves the reaction of benzylamine with isopropylamine in the presence of methanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Benzylamine+Isopropylamine+Methanesulfonyl chlorideThis compound+HCl\text{Benzylamine} + \text{Isopropylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Benzylamine+Isopropylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(propan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

N-benzyl-N-(propan-2-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(propan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzyl and isopropyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-benzyl-N-ethylmethanesulfonamide: Similar structure but with an ethyl group instead of an isopropyl group.

    N-phenyl-N-(propan-2-yl)methanesulfonamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N-benzyl-N-(propan-2-yl)methanesulfonamide is unique due to the presence of both benzyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s solubility, stability, and binding affinity for specific targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-N-propan-2-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-10(2)12(15(3,13)14)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHLJVRNTRTQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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